molecular formula C23H31ClN4O2 B605716 AZ-1 CAS No. 803735-54-8

AZ-1

Cat. No. B605716
CAS RN: 803735-54-8
M. Wt: 430.98
InChI Key: SSGJRDKQKWGZRZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-1 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. AZ-1 activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.

Scientific Research Applications

  • Data Mining Applications : A study by Kim & Candan (2009) discusses PICC (Propagation-based Instance Counts on Concise Graphs), a novel counting technique useful in data mining applications like market basket analysis and scientific inquiry. This technique avoids joins to obtain a single table, which is significant in databases where attributes of interest are distributed across different tables.

  • DBMS Research Infrastructure : A paper on Arizona Database Laboratory (AZDBLab) by Suh, Snodgrass, & Zhang (2014) presents a DBMS-oriented research infrastructure to assist in conducting large-scale empirical studies on different DBMSes, contributing significantly to the scientific understanding of query optimizers.

  • Scientific Opinion Aggregator : Research by Mara & Michalegko (2020) details the development of SciOPS, a pilot interface for querying and broadcasting opinions of science, technology, and innovation experts on contemporary issues. This initiative aims to generate more informed public discourse on scientific topics.

  • Argumentative Zoning in Scientific Articles : A study on Argumentative Zoning (AZ) by El-Ebshihy et al. (2022) introduces an annotation platform for AZ to obtain informative summaries of scientific articles. This tool can be used for collecting benchmark datasets and aiding researchers in creating their sub-corpora.

  • Undergraduate Biology Education : Bender, Ward, and Wells (1994) in their paper “Improving undergraduate biology education in a large research university” discuss the Undergraduate Biology Research Program at the University of Arizona, which enhances undergraduate science education by expanding student opportunities for independent research in faculty laboratories.

properties

CAS RN

803735-54-8

Product Name

AZ-1

Molecular Formula

C23H31ClN4O2

Molecular Weight

430.98

IUPAC Name

(S)-N-(6-Chloro-2-(3-((2-hydroxyethyl)amino)pyrrolidin-1-yl)quinolin-5-yl)-2-cyclohexylacetamide

InChI

InChI=1S/C23H31ClN4O2/c24-19-7-8-20-18(23(19)27-22(30)14-16-4-2-1-3-5-16)6-9-21(26-20)28-12-10-17(15-28)25-11-13-29/h6-9,16-17,25,29H,1-5,10-15H2,(H,27,30)/t17-/m0/s1

InChI Key

SSGJRDKQKWGZRZ-KRWDZBQOSA-N

SMILES

O=C(NC1=C2C=CC(N3C[C@@H](NCCO)CC3)=NC2=CC=C1Cl)CC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ 1;  AZ1;  AZ-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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